molecular formula C12H6N4O5S3 B2714826 5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 393837-54-2

5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No. B2714826
CAS RN: 393837-54-2
M. Wt: 382.38
InChI Key: KSOZYEXAJMVHSW-UHFFFAOYSA-N
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Description

5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a chemical compound that has been synthesized for scientific research purposes. It is a member of the nitrothiazole family of compounds and has been found to have potential applications in the field of medicine.

Scientific Research Applications

Radiosensitization and Bioreductively Activated Cytotoxins

Research conducted on a series of nitrothiophenes, including those similar to the specified compound, explored their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds were evaluated for their ability to sensitize hypoxic mammalian cells to radiation and selectively target cells under hypoxic conditions, which is a common feature of many solid tumors. The most potent radiosensitizers identified were those with strong tertiary amine bases or oxiranes in their side chains, highlighting a potential pathway for enhancing the efficacy of radiotherapy in cancer treatment (Threadgill et al., 1991).

Antileishmanial Activity

A study on novel compounds based on 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives demonstrated significant antileishmanial activity against the promastigote stage of Leishmania major. Among the synthesized compounds, a derivative was found to be notably more effective than the standard drug, Glucantime, indicating the potential of nitrothiophene derivatives in developing new antileishmanial agents (Sadat-Ebrahimi et al., 2019).

Exchange Interactions and Magnetic Properties

Another area of application for nitrothiophene derivatives involves studying their magnetic properties and exchange interactions. Research focused on bis(nitronyl nitroxide) and bis(iminyl nitroxide) diradicals featuring thiophene and bithienyl units. These studies are essential for understanding the magnetic behavior of organic materials and could lead to the development of novel molecular magnetic materials (Mitsumori et al., 1995).

Anticancer Activity

Thiophene derivatives have also been investigated for their anticancer activity. A study synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives and evaluated their cytotoxicity against various cancer cell lines. Certain derivatives showed promising inhibitory activity, highlighting the potential of these compounds in cancer therapy (Atta & Abdel‐Latif, 2021).

Antimicrobial and Antitubercular Activity

Compounds related to the specified chemical have been synthesized and assessed for their antimicrobial and antitubercular activities. These studies contribute to the search for new antimicrobial agents capable of combating resistant strains of bacteria and tuberculosis (Samadhiya, Sharma, & Srivastava, 2013).

properties

IUPAC Name

5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O5S3/c17-11(8-1-2-10(24-8)16(20)21)14-12-13-7(5-23-12)9-3-6(4-22-9)15(18)19/h1-5H,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOZYEXAJMVHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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